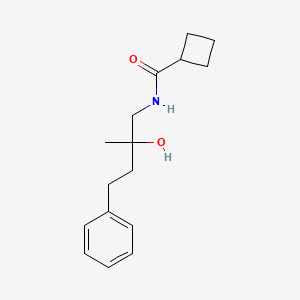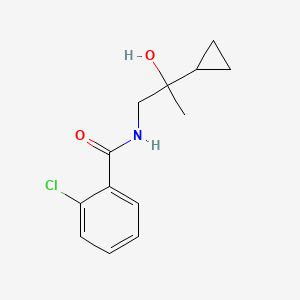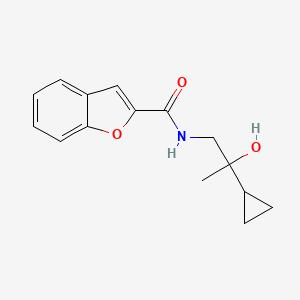![molecular formula C21H26N2O4 B6488517 3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 941965-00-0](/img/structure/B6488517.png)
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide, also known as MMPE, is an important compound in the field of scientific research. It is a synthetic molecule that has a wide range of applications in the laboratory, including as a substrate for biochemical and physiological studies. MMPE is also used in drug discovery and development as a potential drug candidate.
Wirkmechanismus
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide binds to a variety of proteins, including enzymes and receptors. It specifically binds to the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By binding to this enzyme, this compound inhibits its activity, leading to an accumulation of acetylcholine in the brain. This can lead to an increase in neuronal activity, which can have a variety of effects on the body, depending on the location of the activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the activity of certain neurotransmitters, including serotonin, dopamine, and acetylcholine. It has also been found to increase the activity of certain enzymes, such as acetylcholinesterase. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative effects, and has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized in the laboratory. Additionally, it is non-toxic and non-irritating, making it safe to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and oxygen, and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for 3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide research. It could be used to study the effects of drugs on various cellular processes, such as cell proliferation, apoptosis, and gene expression. Additionally, it could be used to study the effects of drugs on the nervous system, and to develop new drugs for the treatment of neurological disorders. Additionally, it could be used to study the effects of drugs on cancer cells, and to develop new drugs for the treatment of cancer. Finally, it could be used to study the effects of drugs on the immune system, and to develop new drugs for the treatment of autoimmune diseases.
Synthesemethoden
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide can be synthesized by a two-step process. The first step involves the condensation of 4-methoxyphenol and morpholine in the presence of p-toluenesulfonic acid, which yields the intermediate 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethanol. The second step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, to yield the desired product.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide is widely used in scientific research. It is a substrate for biochemical and physiological studies, and is also used in drug discovery and development as a potential drug candidate. It has been used in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. Additionally, this compound has been used to study the effects of drugs on various cellular processes, such as cell proliferation, apoptosis, and gene expression.
Eigenschaften
IUPAC Name |
3-methoxy-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-8-6-16(7-9-18)20(23-10-12-27-13-11-23)15-22-21(24)17-4-3-5-19(14-17)26-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTKIMIQNKXJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)

![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)

![1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6488463.png)


![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)
![1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one](/img/structure/B6488489.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B6488494.png)

![N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6488508.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B6488520.png)
